Triphenyltin Hydroxide-d15
Description
Properties
Molecular Formula |
C₁₈HD₁₅OSn |
|---|---|
Molecular Weight |
382.12 |
Synonyms |
Dowco 186-d15; Du-Ter-d15; ENT 28009-d15; Erithane-d15; Fenolovo-d15; Fentin Hydroxide-d15; Hydroxytriphenylstannane-d15; Hydroxytriphenyltin-d15; K 19-d15; NSC 113243-d15; Sunitron H-d15; SuperTin-d15; TPTH-d15; Tenhide-d15; Triphenyl(hydroxo)stanna |
Origin of Product |
United States |
Synthesis and Isotopic Incorporation Methodologies for Triphenyltin Hydroxide D15
Strategies for Precise Deuterium (B1214612) Labeling in Phenyl Moieties
The foundational step in the synthesis of Triphenyltin (B1233371) Hydroxide-d15 is the precise and efficient incorporation of deuterium into the phenyl rings. Several strategies can be employed to achieve high levels of deuteration.
One common and effective method is through catalytic hydrogen-deuterium (H-D) exchange . This approach often utilizes a catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium gas (D₂) or heavy water (D₂O). The aromatic compound, in this case, a benzene (B151609) derivative, undergoes a series of reversible C-H bond activation and C-D bond formation steps on the catalyst surface, leading to the gradual replacement of hydrogen with deuterium. The efficiency of this exchange can be influenced by reaction conditions such as temperature, pressure, and catalyst loading.
Another powerful technique involves the use of organometallic intermediates . For instance, the lithiation of benzene using an organolithium reagent, followed by quenching with a deuterium source like D₂O, can introduce deuterium atoms. Repeated cycles of lithiation and deuteration can lead to higher levels of isotopic enrichment.
Furthermore, acid-catalyzed H-D exchange in the presence of a strong deuterated acid (e.g., D₂SO₄ in D₂O) can facilitate the electrophilic substitution of hydrogen for deuterium on the aromatic ring. This method's effectiveness is dependent on the reaction time and the concentration of the deuterated acid. For the synthesis of a fully deuterated phenyl precursor like benzene-d6, these methods are crucial.
Optimized Synthetic Routes for Triphenyltin Hydroxide-d15 Precursors
The synthesis of this compound typically proceeds through the formation of a deuterated triphenyltin precursor, which is subsequently hydrolyzed. The most common precursors are deuterated triphenyltin halides, such as Triphenyltin-d15 chloride.
A primary synthetic route involves the Grignard reaction . This method starts with the preparation of a deuterated Grignard reagent, phenyl-d5-magnesium bromide, from bromobenzene-d5. The bromobenzene-d5 itself can be synthesized from benzene-d6. The Grignard reagent is then reacted with a tin tetrahalide, such as tin(IV) chloride (SnCl₄), in an appropriate solvent like anhydrous diethyl ether or tetrahydrofuran (THF). The stoichiometry of the reaction must be carefully controlled to favor the formation of the trisubstituted product, triphenyltin-d15 chloride.
An alternative route utilizes organolithium reagents . Phenyl-d5-lithium can be prepared by reacting bromobenzene-d5 with an organolithium reagent like n-butyllithium. This highly reactive intermediate is then reacted with a triphenyltin halide or tin(IV) halide to yield the desired deuterated triphenyltin compound.
The general reaction scheme can be summarized as follows: C₆D₆ → C₆D₅Br C₆D₅Br + Mg → C₆D₅MgBr 3 C₆D₅MgBr + SnCl₄ → (C₆D₅)₃SnCl + 3 MgBrCl
Reaction Mechanisms and Yield Optimization for Deuterated Product Formation
The formation of the triphenyltin-d15 precursor via the Grignard reaction proceeds through a nucleophilic substitution mechanism. The highly nucleophilic carbon atom of the phenyl-d5-magnesium bromide attacks the electrophilic tin center of the tin(IV) chloride, displacing a chloride ion. This process occurs sequentially, with three phenyl-d5 groups being attached to the tin atom.
Yield optimization is a critical aspect of the synthesis. Key parameters that can be adjusted to maximize the yield of the desired triphenyltin-d15 halide include:
Reaction Temperature: Grignard reactions are typically initiated at room temperature and may require cooling to control the exothermic nature of the reaction. Maintaining an optimal temperature profile is crucial to prevent side reactions.
Solvent: The choice of an anhydrous etheral solvent is critical for the formation and stability of the Grignard reagent.
Stoichiometry: Precise control of the molar ratio of the Grignard reagent to the tin tetrahalide is necessary to maximize the formation of the trisubstituted product and minimize the formation of mono-, di-, and tetra-substituted byproducts.
Addition Rate: Slow, dropwise addition of the Grignard reagent to the tin halide solution can help to control the reaction rate and improve selectivity.
Following the synthesis of the triphenyltin-d15 halide, the final step is hydrolysis to form this compound. This is typically achieved by treating the halide precursor with an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion displaces the halide ion from the tin center in a nucleophilic substitution reaction.
(C₆D₅)₃SnCl + NaOH → (C₆D₅)₃SnOH + NaCl
Optimization of the hydrolysis step involves controlling the pH, temperature, and reaction time to ensure complete conversion and to facilitate the precipitation and isolation of the final product.
| Reaction Step | Key Parameters for Optimization | Potential Side Reactions |
| Grignard Reagent Formation | Purity of magnesium and bromobenzene-d5, anhydrous conditions. | Wurtz coupling (formation of biphenyl-d10). |
| Grignard Reaction | Stoichiometry, temperature control, rate of addition. | Formation of mono-, di-, and tetra-phenyltin compounds. |
| Hydrolysis | pH, temperature, reaction time. | Incomplete hydrolysis, formation of oxides at elevated temperatures. |
Isotopic Purity Assessment and Enrichment Techniques
Ensuring high isotopic purity is paramount for the use of this compound as an analytical standard. Several analytical techniques are employed to assess the level of deuterium incorporation and to identify the presence of any non-deuterated or partially deuterated species.
Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is a primary tool for determining isotopic purity. studymind.co.ukrsc.org The mass spectrum of the deuterated compound will show a characteristic isotopic pattern corresponding to the presence of fifteen deuterium atoms. By comparing the intensities of the peaks corresponding to the fully deuterated species and any lower mass isotopologues, the isotopic enrichment can be accurately calculated. almacgroup.com Gas chromatography coupled with mass spectrometry (GC-MS) can be used for the analysis of volatile organotin derivatives. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for assessing isotopic purity.
¹H NMR: In a highly deuterated compound, the proton signals should be significantly diminished or absent. The presence of residual proton signals can be used to quantify the level of incomplete deuteration.
²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, providing information about the location and extent of deuteration. The chemical shifts in ²H NMR are similar to those in ¹H NMR. sigmaaldrich.commagritek.com
¹³C NMR: The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns and isotopic shifts in the ¹³C NMR spectrum, which can be used to confirm the presence and location of deuterium atoms.
Isotopic enrichment techniques can be employed if the initial synthesis does not achieve the desired level of isotopic purity. These methods often involve physical separation processes based on the slight differences in physical properties between isotopologues. For volatile precursors, techniques like fractional distillation or gas chromatography can be used. magdiragheb.comwikipedia.org For non-volatile compounds, chromatographic methods such as high-performance liquid chromatography (HPLC) may be effective in separating species with different degrees of deuteration.
| Analytical Technique | Information Provided | Advantages |
| Mass Spectrometry (MS) | Isotopic distribution, molecular weight confirmation. | High sensitivity, accurate mass measurement. studymind.co.ukupce.cz |
| ¹H NMR Spectroscopy | Quantification of residual protons. | Quantitative, readily available. |
| ²H NMR Spectroscopy | Direct observation of deuterium incorporation. | Confirms presence and location of deuterium. cdnsciencepub.comrug.nl |
| ¹³C NMR Spectroscopy | Confirmation of C-D bonds through coupling patterns. | Provides structural information. |
Considerations for Scalable Synthesis for Research and Analytical Standard Production
The transition from a laboratory-scale synthesis to a larger-scale production for research and commercial analytical standards introduces several important considerations.
Process Safety and Handling: Organotin compounds can be toxic, and appropriate safety protocols, including the use of personal protective equipment and well-ventilated workspaces, are essential. Handling of reactive intermediates like Grignard and organolithium reagents also requires careful planning and execution.
Cost-Effectiveness: The cost of deuterated starting materials, particularly benzene-d6 and deuterium sources, is a significant factor. Optimizing reaction yields and minimizing waste are crucial for economic viability.
Robustness and Reproducibility: The synthetic method must be robust and reproducible to ensure consistent product quality across different batches. This requires well-defined standard operating procedures (SOPs) and rigorous quality control at each step.
Purification: Scalable purification methods are necessary to achieve the high chemical and isotopic purity required for analytical standards. Crystallization is often a preferred method for solid products like this compound as it can be an effective and economical technique for removing impurities on a larger scale.
Quality Control and Certification: For commercial production of analytical standards, a comprehensive quality management system is required. This includes thorough analytical characterization of the final product, determination of purity and isotopic enrichment, and issuance of a certificate of analysis. isc-science.com
Advanced Spectroscopic and Analytical Characterization of Triphenyltin Hydroxide D15
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium (B1214612) Localization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organotin compounds. rjpbcs.com For Triphenyltin (B1233371) Hydroxide-d15, a multi-nuclear approach (¹H, ²H, ¹³C, and ¹¹⁹Sn NMR) provides comprehensive information regarding its molecular structure and the precise location of the deuterium labels.
¹H NMR: In a fully deuterated Triphenyltin Hydroxide-d15 sample, the complex multiplet signals typically observed for the phenyl protons in the non-labeled compound would be absent. The spectrum is simplified dramatically, ideally showing only a single resonance corresponding to the hydroxyl (-OH) proton. This confirms the successful substitution of phenyl protons with deuterium.
²H NMR (Deuterium NMR): This technique is employed to directly observe the deuterium nuclei. For this compound, ²H NMR would show resonances in the aromatic region, confirming that deuteration has occurred on the phenyl rings. The integration and pattern of these signals can provide information on the extent and uniformity of the isotopic labeling.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. While the chemical shifts of the phenyl carbons in the deuterated compound are very similar to the non-deuterated analogue, the coupling patterns differ. Carbons directly bonded to deuterium will exhibit splitting due to C-D coupling, which is observable as multiplets (e.g., triplets), confirming the location of the deuterium atoms.
¹¹⁹Sn NMR: As a spin-1/2 nucleus with a high natural abundance, ¹¹⁹Sn is highly amenable to NMR studies and is particularly sensitive to the coordination environment of the tin atom. rjpbcs.comnorthwestern.edu The chemical shift for this compound is expected to be nearly identical to that of its non-deuterated counterpart, as the isotopic substitution on the periphery of the phenyl rings has a negligible electronic effect on the tin nucleus. dntb.gov.uarsc.org The ¹¹⁹Sn chemical shift provides confirmation of the tin(IV) oxidation state and its coordination geometry. researchgate.netnih.gov
Table 1: Representative NMR Data for Triphenyltin Moieties
| Nucleus | Typical Chemical Shift (ppm) | Information Provided for this compound |
|---|---|---|
| ¹H | ~7.3-7.8 (phenyl protons) | Absence of these signals confirms deuteration. A signal for the -OH proton remains. |
| ²H | Aromatic region | Confirms the presence and location of deuterium on the phenyl rings. |
| ¹³C | ~128-138 (phenyl carbons) | Confirms carbon skeleton; C-D coupling patterns verify deuterium location. |
| ¹¹⁹Sn | -40 to -80 (for related Ph₃SnX) dntb.gov.ua | Confirms the chemical environment and coordination of the tin atom. |
High-Resolution Mass Spectrometry (HRMS) for Isotopic Confirmation and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and isotopic enrichment of this compound. nih.gov By providing highly accurate mass measurements, HRMS can unequivocally differentiate the deuterated compound from its non-deuterated form and any partially labeled intermediates. The theoretical mass of this compound is approximately 15 atomic mass units higher than the all-proton analogue, a difference easily resolved by HRMS.
This technique is also pivotal in metabolic studies. ijpras.com When this compound is used as a tracer, its distinct isotopic signature allows for the unambiguous identification of its metabolites in complex biological matrices. nsf.gov The degradation of triphenyltin compounds often proceeds via the sequential loss of phenyl groups, leading to diphenyltin (B89523) and monophenyltin species. jst.go.jpresearchgate.net HRMS can track the deuterated phenyl groups through these metabolic pathways, facilitating the identification of novel and known metabolites by recognizing the characteristic mass shift imparted by the deuterium labels. ijpras.com
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Bond Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds.
FT-IR Spectroscopy: In the FT-IR spectrum of this compound, the most significant difference compared to the non-deuterated compound is the appearance of C-D stretching and bending vibrations at lower frequencies (wavenumbers). Aromatic C-H stretching bands typically appear in the 3100-3000 cm⁻¹ region, whereas C-D stretching bands are expected around 2300-2200 cm⁻¹ due to the heavier mass of deuterium. The vibrations associated with the Sn-C and Sn-O-H bonds are less affected. nih.gov The characteristic broad O-H stretch would still be present, typically in the 3600-3700 cm⁻¹ range for the free hydroxide (B78521). researchgate.net
Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly useful for analyzing the symmetric vibrations of the Sn-phenyl framework. nih.govnih.gov For this compound, the characteristic phenyl ring breathing modes, which are strong in the Raman spectrum of the non-deuterated compound (e.g., around 1000 cm⁻¹), will be shifted to lower wavenumbers. nih.govsemanticscholar.org This isotopic shift provides further confirmation of successful deuteration of the aromatic rings.
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency (Non-deuterated) (cm⁻¹) | Expected Frequency (Deuterated) (cm⁻¹) | Technique |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | N/A | FT-IR, Raman |
| Aromatic C-D Stretch | N/A | 2300 - 2200 | FT-IR, Raman |
| Phenyl Ring Modes | ~1000, ~657 nih.gov | Shifted to lower frequency | Raman |
X-ray Crystallography of Deuterated or Related Triphenyltin Derivatives for Solid-State Structure
X-ray crystallography provides definitive information on the solid-state structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound may not be published, its structure is expected to be virtually identical to that of non-deuterated Triphenyltin Hydroxide. The substitution of hydrogen with deuterium results in a negligible change in atomic size and bond lengths.
Studies on Triphenyltin Hydroxide have shown that it does not exist as a simple monomer in the solid state. Instead, it crystallizes as a zig-zag polymeric chain where hydroxide groups bridge adjacent triphenyltin units. wikipedia.org The tin atom adopts a five-coordinate, trigonal bipyramidal geometry, with the three phenyl groups in the equatorial positions and the bridging oxygen atoms in the axial positions. wikipedia.orglupinepublishers.com This structural motif is common in organotin chemistry, where the tin atom frequently expands its coordination number beyond four. rjpbcs.comwikipedia.org
Chromatographic Techniques (GC-MS, LC-MS/MS) for Purity and Quantitative Analysis of Deuterated Analogue
Chromatographic methods coupled with mass spectrometry are the primary tools for assessing the purity of this compound and for its use in quantitative analysis.
GC-MS: Gas chromatography-mass spectrometry often requires a derivatization step for non-volatile organotin compounds to make them suitable for analysis. cdc.govbcp-instruments.com this compound is primarily used in this context as an internal standard for isotope dilution analysis. nih.gov It is added to a sample at a known concentration before extraction and analysis. Because the deuterated standard is chemically identical to the non-deuterated analyte, it experiences the same losses during sample preparation. The mass spectrometer can easily distinguish between the analyte and the d15-labeled standard, allowing for highly accurate and precise quantification that corrects for matrix effects and recovery losses. analchemres.org
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is often the preferred method for analyzing organotin compounds as it can frequently be performed without derivatization. cdc.govsciex.com In this application, this compound serves as an ideal internal standard for the quantification of triphenyltin in various environmental and biological samples. nih.govnih.gov The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry, ensuring the highest level of accuracy in complex sample matrices. researchgate.netresearchgate.net
Application of Mössbauer Spectroscopy for Tin Speciation and Coordination Environment
¹¹⁹Sn Mössbauer spectroscopy is a highly specific technique that probes the nuclear energy levels of the tin atom, providing unique insights into its chemical environment. The key parameters obtained are the isomer shift (δ) and the quadrupole splitting (ΔEq).
Isomer Shift (δ): This parameter is sensitive to the electron density at the tin nucleus, which relates to the oxidation state of the tin.
Quadrupole Splitting (ΔEq): This value arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient around the tin nucleus. It provides information about the symmetry of the coordination sphere. A non-zero quadrupole splitting indicates a distorted coordination geometry.
For this compound, the Mössbauer parameters are expected to be indistinguishable from those of the unlabeled compound. The deuteration of the phenyl rings is too distant to significantly alter the electronic structure or the geometry of the bonds directly attached to the tin atom. Published data for triphenyltin compounds show isomer shifts and quadrupole splitting values that are characteristic of tin in the +4 oxidation state with a coordination number greater than four, consistent with the polymeric structure observed in X-ray crystallography. amanote.comresearchgate.net
Environmental Transformation and Mechanistic Degradation Pathways of Triphenyltin Hydroxide D15
Photodegradation Kinetics and Product Identification in Aqueous and Solid Phases Using Isotopic Tracers
The photodegradation of triphenyltin (B1233371) compounds is a critical process influencing their environmental persistence. Triphenyltin hydroxide (B78521) is known to be slowly decomposed by sunlight and more rapidly by UV light, leading to the formation of inorganic tin through di- and mono-phenyltin intermediates. nih.gov In aqueous environments, photolysis of the triphenyltin cation is considered a major degradation pathway. atamanchemicals.com
The use of isotopically labeled compounds like Triphenyltin Hydroxide-d15 is instrumental in studying these photodegradation kinetics. scbt.comusgs.gov While specific kinetic data for the d15 (B612444) analogue is not extensively detailed in the provided results, the principles of using isotopic tracers are well-established for tracking the transformation of pollutants. usgs.govnih.gov For instance, studies on other organic pollutants have successfully used carbon isotope analysis to investigate photodegradation, demonstrating the utility of such approaches. nih.gov The deuterium (B1214612) labeling in this compound would allow for precise quantification of the parent compound and its photoproducts via mass spectrometry-based techniques, distinguishing them from naturally occurring (non-deuterated) analogues. scbt.comacs.org
Research on related pyrethroids has shown that photodegradation can involve multiple pathways, including isomerization and ester hydrolysis, with half-lives varying based on the specific isomer. nih.gov This suggests that the photodegradation of this compound likely proceeds through a stepwise loss of phenyl groups, and the deuterated nature of these groups would be key to identifying the subsequent degradation products, such as diphenyltin-d10 and monophenyltin-d5 species.
Table 1: Key Factors in Photodegradation of Triphenyltin Compounds
| Factor | Description | Significance |
| Light Source | Sunlight (natural) and UV light (accelerated) | UV light significantly increases the rate of degradation compared to natural sunlight. nih.gov |
| Phase | Aqueous and Solid | In water, photolysis of the triphenyltin cation is a primary degradation route. atamanchemicals.com On solid surfaces, degradation also occurs. |
| Intermediates | Diphenyltin (B89523) and Monophenyltin compounds | Degradation proceeds through a stepwise loss of phenyl groups. nih.gov |
| Isotopic Labeling | Use of this compound | Enables precise tracking and quantification of the parent compound and its degradation products. scbt.com |
Biodegradation Pathways: Microbial De-phenylation and Mineralization Mechanisms Investigated with Deuterium Labeling
Microbial action is a significant factor in the environmental degradation of triphenyltin compounds. Bacteria have been shown to cleave the aryl-tin bonds in compounds structurally similar to triphenyltin hydroxide. nih.gov This process, known as de-phenylation, is a key step in the breakdown of these organotins. For example, a fluorescent pseudomonad has been demonstrated to degrade triphenyltin, producing diphenyltin and benzene (B151609) as metabolites. nih.gov The complete mineralization to CO2 has also been observed, with a reported half-life of 140 days in soil. nih.gov
The use of deuterium-labeled this compound offers a precise method to investigate these microbial degradation pathways. The deuterium atoms on the phenyl rings act as a stable isotopic tracer, allowing researchers to follow the fate of the phenyl groups as they are cleaved from the tin atom. scbt.comresearchgate.net This enables the unambiguous identification and quantification of degradation products like diphenyltin-d10 and monophenyltin-d5, and potentially even deuterated benzene, confirming the de-phenylation mechanism. nih.govresearchgate.net
Studies on other organotins, such as tributyltin, have shown that degradation rates can vary significantly depending on environmental conditions and the specific microorganisms present. mdpi.com For instance, the degradation of tributyltin to dibutyltin (B87310) and monobutyltin (B1198712) has been observed in various marine algae. mdpi.com While specific studies on the microbial degradation of this compound were not found, the principles of using deuterated analogues to trace metabolic pathways are well-established in environmental science. researchgate.net
Table 2: Microbial Degradation of Triphenyltin
| Organism/System | Degradation Products | Key Findings |
| Fluorescent Pseudomonad | Diphenyltin, Benzene | Demonstrated the capability of a pure bacterial culture to degrade triphenyltin. nih.gov |
| Soil Microorganisms | Diphenyltin, Monophenyltin, CO2 | Mineralization of triphenyltin to CO2 with a half-life of 140 days. nih.gov |
| Bacillus thuringiensis | Diphenyltin, Monophenyltin | Showed biosorption and a dephenylation pathway for triphenyltin degradation. mdpi.com |
Hydrolytic Stability and Transformation Mechanisms in Diverse Environmental Compartments
Triphenyltin hydroxide exhibits varying stability depending on the environmental conditions. It is stable in the dark at room temperature but can undergo dehydration when heated. nih.gov In aqueous environments, triphenyltin compounds can be converted to triphenyltin oxides, carbonates, or hydrated cations. nih.gov The hydrolysis of triphenyltin compounds in water primarily leads to the formation of triphenyltin hydroxide and various hydrated oxides. inchem.org The presence of chloride, such as in seawater, can decrease the solubility of triphenyltin compounds by forming the covalent organotin chloride. inchem.org
The hydrolytic stability of this compound is expected to be similar to its non-deuterated counterpart, as deuterium substitution generally has a minimal effect on such chemical properties. However, the use of the deuterated form is advantageous for studying transformation mechanisms in complex environmental matrices. scbt.com By spiking environmental samples with this compound, researchers can accurately trace its hydrolytic transformation products, such as the corresponding deuterated oxides or other complexes, without interference from pre-existing, non-deuterated triphenyltin contamination. acs.org
The pH of the environment also plays a role. One study on a triphenyltin-degrading factor found it to be stable under both acidic (pH 1.0) and alkaline (pH 10.0) conditions for 72 hours. nih.gov This suggests that the core structure of triphenyltin has a degree of stability across a range of pH values, though the specific form (hydroxide, cation, etc.) will be influenced by the surrounding water chemistry. nih.govinchem.org
Sorption and Desorption Dynamics in Soils and Sediments: Investigating Matrix Effects with Deuterated Analogue
The interaction of this compound with soils and sediments is a crucial factor governing its environmental mobility and bioavailability. Triphenyltin hydroxide has low water solubility and a strong tendency to bind to soil and sediment particles. atamanchemicals.commda.state.mn.us This strong sorption behavior means it is not expected to leach significantly into groundwater. mda.state.mn.us
The use of a deuterated analogue like this compound is particularly valuable for studying sorption and desorption dynamics. It allows for the use of isotope dilution techniques, which are highly accurate for quantifying the compound in complex matrices like soil and sediment. acs.orgrsc.org By using a deuterated internal standard, researchers can correct for matrix effects that can interfere with analytical measurements, leading to more reliable data on sorption coefficients (Kd) and the extent of desorption. ivl.senih.gov
Studies on organotins have shown that sorption is often a rapid and reversible process, with particulate organic matter being a primary sorbent. ivl.se The organic matter content of sediment has been observed to positively correlate with the degradation rate of organotins. researchgate.net The use of a deuterated analogue can help in precisely determining the distribution of the compound between the aqueous and solid phases in various soil and sediment types, thus providing a clearer understanding of how matrix properties influence its environmental fate. ivl.seresearchgate.net
Table 3: Sorption Characteristics of Triphenyltin Compounds
| Environmental Compartment | Sorption Behavior | Key Influencing Factors |
| Soil | Strong binding, low mobility | Organic matter content, clay content |
| Sediment | Strong adsorption | Particulate organic matter, anoxic/oxic conditions. ivl.seresearchgate.net |
Volatilization and Atmospheric Fate Modeling for Deuterated Organotins
The potential for this compound to enter the atmosphere through volatilization and its subsequent fate is an important aspect of its environmental distribution. Triphenyltin hydroxide is described as semi-volatile from dry surfaces but non-volatile from water. mda.state.mn.us Its vapor pressure is low, suggesting that in the atmosphere it will likely exist in both the vapor and particulate phases. nih.gov
The atmospheric half-life of vapor-phase triphenyltin hydroxide is estimated to be around 2.7 days, with degradation occurring through reactions with photochemically-produced hydroxyl radicals. nih.gov Particulate-phase triphenyltin hydroxide can be removed from the atmosphere by wet and dry deposition. nih.gov
Modeling the atmospheric fate of deuterated organotins like this compound would follow similar principles to their non-deuterated counterparts. The use of the deuterated form in experimental studies, however, would allow for more precise measurements of volatilization rates from different surfaces and its subsequent atmospheric reactions, free from background interference. scbt.com Studies on other volatile organotins from sources like municipal waste deposits have highlighted the potential for atmospheric transport over significant distances. nih.gov While specific modeling data for this compound is not available, the use of deuterated compounds in such studies would enhance the accuracy of the models by providing better empirical data on degradation rates and pathways. nih.govgoogle.com
Quantitative Assessment of Degradation Products and Environmental Half-lives Using Isotope Dilution
Isotope dilution analysis is a powerful analytical technique for the accurate quantification of environmental contaminants and their degradation products. rsc.org The use of this compound as an internal standard in isotope dilution mass spectrometry (IDMS) allows for highly precise and accurate measurements of triphenyltin and its metabolites, such as diphenyltin and monophenyltin, in various environmental samples. acs.orgresearchgate.net This method is considered a primary ratio method of the highest metrological quality and is less susceptible to instrumental instability and matrix effects compared to other calibration techniques. rsc.org
By spiking a sample with a known amount of this compound, the ratio of the deuterated to the non-deuterated forms of the parent compound and its degradation products can be measured. acs.org This allows for the calculation of their concentrations with high accuracy, even if there are losses during sample preparation and analysis. rsc.org
The environmental half-life of triphenyltin compounds can vary significantly depending on the environmental compartment and conditions. For instance, the aerobic soil half-life of triphenyltin hydroxide is reported to be greater than 1,114 days, indicating high persistence in soil. mda.state.mn.us In contrast, the half-life in water has been estimated to be several days in June and 2-3 weeks in November, highlighting the influence of factors like temperature and sunlight. inchem.org The use of this compound in controlled laboratory and field studies can provide more precise data on these half-lives by enabling accurate tracking of its disappearance over time and the appearance of its degradation products. atamanchemicals.comresearchgate.net
Table 4: Reported Environmental Half-lives of Triphenyltin Compounds
| Environmental Compartment | Half-life | Conditions | Reference |
| Aerobic Soil | > 1,114 days | - | mda.state.mn.us |
| Agricultural Field | < 6 weeks | Aerobic, 11-16 °C | nih.gov |
| Agricultural Field | 6-18 weeks | Anaerobic | nih.gov |
| Water | Several days | June | inchem.org |
| Water | 2-3 weeks | November | inchem.org |
| Atmosphere (vapor phase) | ~2.7 days | - | nih.gov |
Mechanistic Ecotoxicology and Biological Interaction Studies with Triphenyltin Hydroxide D15 Non Human Model Systems
Isotopic Tracing of Uptake, Translocation, and Biotransformation in Aquatic and Terrestrial Organisms
The deuterium (B1214612) label in Triphenyltin (B1233371) Hydroxide-d15 allows for precise tracking of the compound's journey through various environmental compartments and organisms. In aquatic systems, studies have shown that triphenyltin (TPT) compounds are readily taken up by organisms like fish. For instance, research on bluegill sunfish demonstrated that over 90% of accumulated residues were identifiable as the parent TPT compound, indicating slow biotransformation. epa.gov The depuration, or elimination, of these residues was also observed to be a slow process, with approximately half of the accumulated compounds being cleared after 56 days. epa.gov
In terrestrial environments, the strong binding affinity of triphenyltin hydroxide (B78521) (TPTH) to soil limits its degradation. mda.state.mn.us This persistence can lead to long-term exposure for soil-dwelling organisms. Studies on the decomposition of leaf litter in the presence of the isopod Porcellio scaber showed that TPTH was not degraded during the course of the experiment, highlighting its stability in such ecosystems. researchgate.net The use of the d15 (B612444) labeled compound in such studies would enable researchers to definitively track the unchanged parent compound through the detrital food web.
Biotransformation of triphenyltin compounds, when it does occur, typically involves the sequential removal of phenyl groups, leading to the formation of diphenyltin (B89523) (DPT) and monophenyltin (MPT). researchgate.net However, in some fish species like the silver catfish (Rhamdia quelen), concentrations of these degradation products in tissues were found to be below the limits of quantification, suggesting that for certain species, the parent compound is the primary form of the accumulated residue. researchgate.net
Elucidation of Molecular Mechanisms of Action in Non-Mammalian Eukaryotic and Prokaryotic Models
Triphenyltin Hydroxide-d15 is instrumental in clarifying the molecular-level interactions that lead to toxicity in a range of non-mammalian organisms. A primary mechanism of action for TPTH is the inhibition of oxidative phosphorylation by targeting ATP synthase in mitochondria, which disrupts cellular energy production. mda.state.mn.us This mode of action is relevant across a broad spectrum of eukaryotic organisms, including fungi, which is the basis for its use as a fungicide. mda.state.mn.us
In prokaryotic models, such as bacteria, the mechanism of toxicity appears to differ. While TPTH is toxic to bacteria like B. subtilis and E. coli, this toxicity is not mediated through the inhibition of FtsZ, the prokaryotic homolog of tubulin. nih.gov Instead, it is suggested that the antibacterial action may be related to its ability to bind to DNA, specifically in the A-T rich regions of the minor groove. nih.gov
In non-mammalian eukaryotes, such as certain invertebrates and fish, the impacts are multifaceted. For example, in the isopod Porcellio scaber, TPTH was found to affect ammonium (B1175870) production, indicating a disruption of nitrogen mineralization processes. researchgate.net
Subcellular Localization and Binding Site Identification Using Deuterium Labeling
The use of deuterium-labeled compounds like this compound is crucial for identifying where the compound accumulates within cells and which macromolecules it binds to. While specific studies on the subcellular localization of the d15 variant are not widely available, the known mechanisms of the non-labeled compound point to key intracellular targets.
Given that a primary toxic action of TPTH is the inhibition of ATP synthase, a significant portion of the compound is expected to localize in the mitochondria. mda.state.mn.usnih.gov The deuterium label would allow for sensitive detection and quantification within this organelle using advanced analytical techniques.
Furthermore, research has indicated that TPTH can bind to the protein tubulin with high affinity, leading to the depolymerization of microtubules and disruption of the spindle apparatus during cell division. nih.gov This interaction suggests a potential overlapping binding site with colchicine (B1669291) on tubulin. nih.gov The stability of the deuterium label makes this compound an excellent tracer for experiments aimed at confirming and mapping this binding site on tubulin in non-mammalian eukaryotic cells.
Bioaccumulation and Bioconcentration Factor (BCF) Determination in Model Organisms with Deuterated Tracers
Deuterated tracers are particularly valuable in determining the bioaccumulation and bioconcentration factor (BCF) of substances in model organisms. The BCF is a measure of a chemical's accumulation in an organism from the surrounding water. epa.gov The use of labeled compounds like this compound can help to distinguish between the parent compound and its metabolites, providing more accurate BCF values.
TPTH is known to be very highly toxic to fish and aquatic invertebrates, and it bioaccumulates significantly. mda.state.mn.us Studies with radiolabeled TPTH in bluegill sunfish have demonstrated this high potential for bioconcentration. epa.gov The use of deuterated tracers offers a non-radioactive alternative for such studies, facilitating easier experimental setups and analyses.
It is important to note that BCF values can be influenced by the exposure concentration, often showing an inverse relationship where the BCF is higher at lower aqueous concentrations. nih.gov Therefore, experiments using deuterated tracers must carefully control and measure the exposure levels to derive meaningful BCF data.
| Factor | Description | Relevance to Deuterated Tracer Studies |
|---|---|---|
| Exposure Concentration | The concentration of the chemical in the water. An inverse relationship between exposure concentration and BCF is often observed for metals and organometals. nih.gov | Allows for precise measurement of uptake at environmentally relevant, low concentrations. |
| Biotransformation | The metabolic breakdown of the parent compound within the organism. | The deuterium label helps to distinguish the parent compound from its metabolites, leading to a more accurate BCF for Triphenyltin Hydroxide. |
| Lipid Content | The amount of fat in the organism's tissues, as hydrophobic compounds tend to accumulate in fatty tissues. | BCF values can be normalized to the lipid content of the organism for more consistent comparisons. epa.gov |
| Growth Dilution | The reduction in the concentration of a chemical in a growing organism, even if the total amount of the chemical in the organism remains the same. | Internal benchmarking with deuterated standards can help correct for this effect. researchgate.net |
Enzyme System Interactions and Metabolic Pathway Disruptions in Environmental Organisms
This compound can be used to investigate the specific interactions of this compound with various enzyme systems and the resulting disruption of metabolic pathways in environmental organisms.
In fish, such as the silver catfish, exposure to TPTH has been shown to cause a range of metabolic disturbances. These include decreased activity of acetylcholinesterase (AChE) in the brain and muscle, an important enzyme in nerve function. researchgate.net Additionally, alterations in energy metabolism are evident, with decreased glucose levels and increased glycogen (B147801) and lactate (B86563) in the liver. researchgate.netnih.gov Protein metabolism is also affected, as indicated by lower total protein levels and higher concentrations of free amino acids and ammonia (B1221849) in both liver and muscle tissues. researchgate.netnih.gov
Exposure to TPTH can also induce oxidative stress. In Rhamdia quelen, increased levels of thiobarbituric acid-reactive substances (TBARS) and protein carbonyls were observed in various organs, indicating lipid and protein damage. researchgate.net The fish's antioxidant defense system responds with increased activity of enzymes like catalase (CAT) and glutathione (B108866) S-transferase (GST). researchgate.net In vitro studies have also suggested that triphenyltin compounds can inhibit enzymes involved in steroid hormone metabolism. nih.gov The use of this compound in such studies would allow for a more precise correlation between the concentration of the toxicant and the observed enzymatic and metabolic effects.
| Enzyme/Metabolic Parameter | Tissue(s) Affected | Observed Effect | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Brain, Muscle | Decreased activity | researchgate.net |
| Catalase (CAT) | Liver, Gills | Increased activity | researchgate.net |
| Glutathione S-transferase (GST) | Brain, Liver, Muscle | Increased activity | researchgate.net |
| Glucose | Liver, Muscle | Decreased levels | researchgate.netnih.gov |
| Glycogen | Liver | Increased levels | researchgate.netnih.gov |
| Lactate | Liver | Increased levels | researchgate.netnih.gov |
| Total Protein | Liver, Muscle | Decreased levels | researchgate.netnih.gov |
| Total Free Amino Acids | Liver, Muscle | Increased levels | researchgate.netnih.gov |
| Ammonia | Liver, Muscle | Increased levels | researchgate.netnih.gov |
Advanced Analytical Methodologies for Environmental Monitoring and Speciation of Triphenyltin Hydroxide D15
Development of Isotope Dilution Mass Spectrometry (IDMS) for Ultra-Trace Quantification
Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for the ultra-trace quantification of organotin compounds, including Triphenyltin (B1233371) Hydroxide-d15. This technique relies on the addition of a known amount of an isotopically labeled standard, in this case, Triphenyltin Hydroxide-d15, to a sample. The labeled compound acts as an internal standard that behaves nearly identically to the native analyte during extraction, cleanup, and analysis. This co-elution and co-detection minimize errors arising from sample matrix effects and variations in instrument response.
The principle of IDMS involves measuring the altered isotopic ratio of the analyte after the addition of the labeled standard. By knowing the initial amount of the standard added and the measured isotope ratio, the concentration of the native analyte in the original sample can be calculated with high accuracy. This approach is particularly valuable for complex environmental matrices where quantitative recovery of the analyte is challenging.
Recent advancements in mass spectrometry, particularly with inductively coupled plasma mass spectrometry (ICP-MS), have further enhanced the sensitivity and selectivity of IDMS for organotin analysis. The high ionization efficiency and low background noise of ICP-MS allow for detection limits in the picogram per liter (pg/L) or parts-per-quadrillion (ppq) range.
Sample Preparation and Extraction Optimization for Deuterated Organotins in Complex Environmental Matrices
The analysis of this compound in complex environmental matrices such as sediment, soil, and water requires meticulous sample preparation and extraction to isolate the analyte from interfering substances. researchgate.net The choice of extraction method is critical and depends on the specific matrix and the physicochemical properties of the organotin compound.
Commonly employed extraction techniques include:
Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte between two immiscible liquid phases. For organotins, an organic solvent, often in the presence of a complexing agent like tropolone, is used to extract the compounds from an aqueous sample. researchgate.net
Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE due to its efficiency, reduced solvent consumption, and potential for automation. researchgate.netresearchgate.net Various sorbents, such as C18, can be used to retain the organotin compounds from a liquid sample, which are then eluted with a small volume of an appropriate solvent. researchgate.net
Microwave-Assisted Extraction (MAE): For solid samples like sediment and soil, MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. scispace.com
Ultrasonic Extraction: This technique uses high-frequency sound waves to disrupt the sample matrix and enhance the extraction of organotins into a solvent. analchemres.org
Optimization of extraction parameters, including the choice of solvent, pH, temperature, and extraction time, is crucial to achieve high recovery of this compound. The use of the deuterated standard from the initial extraction step allows for the correction of any losses that may occur during the sample preparation process, thereby improving the accuracy of the final measurement. researchgate.net
Table 1: Comparison of Extraction Techniques for Organotin Compounds
| Extraction Technique | Advantages | Disadvantages | Typical Matrices |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Simple, well-established | Large solvent consumption, can be time-consuming | Water |
| Solid-Phase Extraction (SPE) | High enrichment factor, reduced solvent use, automation possible researchgate.netresearchgate.net | Sorbent selection is critical, potential for matrix effects | Water, wastewater nih.gov |
| Microwave-Assisted Extraction (MAE) | Fast, efficient, reduced solvent use scispace.com | Requires specialized equipment, potential for analyte degradation at high temperatures | Sediment, soil, biota |
| Ultrasonic Extraction | Simple, relatively low cost | Can have lower efficiency than other methods | Sediment, soil analchemres.org |
Chromatographic Separation Techniques (e.g., GC-ICP-MS, HPLC-ICP-MS) for Species-Specific Analysis
Species-specific analysis is essential for organotin compounds because their toxicity varies significantly depending on the number and type of organic groups attached to the tin atom. arpat.toscana.it Chromatographic techniques coupled with sensitive detectors are the methods of choice for separating and quantifying different organotin species.
Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS): GC is a powerful technique for separating volatile and thermally stable compounds. scispace.com For the analysis of polar and non-volatile organotins like Triphenyltin Hydroxide (B78521), a derivatization step is required to convert them into more volatile forms. scispace.comsci-hub.se Common derivatization agents include Grignard reagents (e.g., methylmagnesium chloride) or sodium tetraethylborate. sci-hub.selabrulez.com The separated compounds are then introduced into the ICP-MS for highly sensitive and element-specific detection. s4science.atthermofisher.com
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): HPLC offers the significant advantage of analyzing organotin compounds without the need for derivatization. cdc.gov This simplifies sample preparation and avoids potential artifacts from the derivatization reaction. nelac-institute.org Reversed-phase or ion-exchange chromatography can be used to separate the different organotin species before their introduction into the ICP-MS. cdc.gov HPLC-ICP-MS is particularly well-suited for the analysis of complex mixtures of organotins with varying polarities. researchgate.net
Table 2: Key Parameters for Chromatographic Analysis of Triphenyltin Compounds
| Parameter | GC-ICP-MS | HPLC-ICP-MS |
|---|---|---|
| Derivatization | Required (e.g., methylation, ethylation) sci-hub.selabrulez.com | Not required cdc.govnelac-institute.org |
| Column Type | Capillary columns (e.g., OV-101) sci-hub.se | Reversed-phase (e.g., C18) or ion-exchange researchgate.net |
| Mobile Phase | Carrier gas (e.g., Helium, Argon) | Liquid solvent mixture (e.g., acetonitrile/water) researchgate.net |
| Detection | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) s4science.atthermofisher.com | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) researchgate.net |
| Sensitivity | Very high (sub-ppt levels) labrulez.com | High (ppt to sub-ppb levels) |
Quality Assurance and Quality Control Protocols for Deuterated Analogues as Internal Standards
The use of deuterated analogues like this compound as internal standards is a cornerstone of robust quality assurance and quality control (QA/QC) in analytical methods. clearsynth.com These standards are chemically almost identical to their non-deuterated counterparts, ensuring they behave similarly throughout the analytical process. szabo-scandic.com
Key QA/QC protocols involving deuterated internal standards include:
Method Blanks: Analyzing a sample matrix free of the analyte but spiked with the deuterated standard to check for contamination during the analytical procedure.
Matrix Spikes: Adding a known amount of both the native analyte and the deuterated standard to a real environmental sample to assess the method's accuracy and the influence of the sample matrix.
Calibration: Creating a calibration curve by analyzing a series of standards containing a constant amount of the deuterated internal standard and varying concentrations of the native analyte. clearsynth.com This allows for accurate quantification by correcting for variations in instrument response. lcms.cz
Recovery Checks: Monitoring the recovery of the deuterated standard in each sample to ensure the efficiency of the extraction and cleanup steps. eurofins.com Deviations from expected recovery rates can indicate problems with the analytical procedure.
The implementation of these QA/QC measures ensures the reliability and defensibility of the analytical data generated for environmental monitoring of this compound.
Method Validation and Inter-Laboratory Comparison Studies for Robust Environmental Data
Method validation is a critical process to demonstrate that an analytical method is suitable for its intended purpose. For the analysis of this compound, this involves a comprehensive evaluation of several performance characteristics:
Linearity and Range: Establishing the concentration range over which the instrument response is proportional to the analyte concentration.
Accuracy and Precision: Determining the closeness of the measured value to the true value (accuracy) and the degree of agreement among a series of measurements (precision). clearsynth.com
Limits of Detection (LOD) and Quantification (LOQ): Defining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net
Selectivity and Specificity: Ensuring the method can unequivocally identify and quantify the analyte in the presence of other components in the sample matrix.
Robustness: Assessing the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Computational Chemistry and Molecular Modeling of Triphenyltin Hydroxide D15
Quantum Chemical Calculations (DFT) for Electronic Structure, Reactivity, and Isotopic Effects
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of Triphenyltin (B1233371) Hydroxide-d15. While direct DFT studies on the deuterated form are not prevalent in published literature, extensive research on non-deuterated triphenyltin compounds provides a robust framework for predicting its properties. researchgate.netresearchgate.net
The primary impact of deuteration from a quantum chemical perspective is on the vibrational frequencies, which in turn affects reaction kinetics (the kinetic isotope effect, KIE). Reactions involving the breaking of a C-H bond will be significantly slower if a C-D bond is broken instead. DFT calculations can predict the magnitude of the KIE by calculating the vibrational frequencies of the ground state and the transition state for both the deuterated and non-deuterated species.
Table 1: Predicted Electronic Properties of Triphenyltin Hydroxide-d15 based on DFT Calculations of Analogous Compounds
| Property | Predicted Value/Description | Significance |
| HOMO Energy | Similar to non-deuterated Triphenyltin Hydroxide (B78521) | Indicates comparable electron-donating ability. |
| LUMO Energy | Similar to non-deuterated Triphenyltin Hydroxide | Indicates comparable electron-accepting ability and reactivity towards nucleophiles. |
| Electron Density | High density on phenyl rings and oxygen atom | Highlights regions susceptible to electrophilic attack and coordination. |
| Dipole Moment | Similar to non-deuterated Triphenyltin Hydroxide | Governs solubility and intermolecular interactions. |
| Isotopic Effect on Reactivity | Significant kinetic isotope effect for reactions involving C-H/C-D bond cleavage. | Slower degradation rates for pathways involving the cleavage of phenyl C-D bonds. |
Molecular Dynamics Simulations of Environmental Interactions (e.g., Sorption to Organic Matter, Membrane Permeation)
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into their interactions with complex environmental matrices like soil organic matter and biological membranes. nih.govscielo.br For this compound, MD simulations can elucidate how the compound partitions between water and other phases, a key factor in its environmental fate and bioavailability.
These simulations can predict key parameters such as the free energy of binding to soil particles or the energy barrier for permeating a cell membrane. acs.org The slightly different dynamics of the deuterated molecule could lead to small changes in these parameters compared to its non-deuterated counterpart, potentially influencing its residence time in different environmental compartments.
Table 2: Parameters and Expected Outcomes from MD Simulations of this compound
| Simulation Aspect | Parameters | Expected Findings |
| Sorption to Organic Matter | Force field for this compound, model for humic substances, water model. | Prediction of binding affinity and orientation at the organic matter-water interface. Deuteration may slightly increase the strength of dispersion interactions. |
| Membrane Permeation | Force field for this compound, lipid bilayer model (e.g., DPPC), water model. | Calculation of the potential of mean force for crossing the membrane. Slower diffusion of the d15-isotopologue might slightly increase the transit time across the membrane. |
| Aqueous Solvation | Force field for this compound, water model. | Determination of the solvation free energy and the structure of the hydration shell around the molecule. |
Prediction of Degradation Pathways and Transformation Products via Theoretical Mechanistic Analysis
Theoretical mechanistic analysis, often using DFT, can be used to predict the most likely degradation pathways for this compound in the environment. researchgate.net The degradation of triphenyltin compounds can occur through processes such as photolysis, hydrolysis, and microbial action, often involving the sequential cleavage of the tin-phenyl bonds. diva-portal.org
Computational models can simulate these reactions by identifying the transition states and calculating the activation energies for different potential degradation steps. For this compound, a key focus would be on the cleavage of the Sn-C bonds of the phenyl groups. Theoretical calculations on similar organotin compounds have shown that these bonds can be broken through reactions with hydroxyl radicals in the atmosphere or through microbial enzymatic pathways. researchgate.net
The deuteration of the phenyl rings would be expected to have a significant impact on the rates of these degradation reactions due to the kinetic isotope effect. Any degradation pathway that involves the abstraction of a hydrogen atom from a phenyl ring or the cleavage of a C-H bond would be considerably slower for the d15 (B612444) isotopologue. This could lead to a longer environmental persistence of this compound compared to the non-deuterated form.
Development of Quantitative Structure-Activity Relationships (QSAR) for Environmental Fate and Biological Interactions
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate. biorxiv.orgnih.gov For organotin compounds, QSAR models have been developed to predict their toxicity to various organisms. rsc.org
A QSAR model for this compound would require a dataset of structurally similar compounds with known experimental data on endpoints such as toxicity or biodegradability. Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. For this compound, these descriptors would be very similar to its non-deuterated analog, with minor differences in descriptors related to molecular weight and potentially some 3D descriptors if the slight change in bond lengths due to ZPVE is considered.
It is crucial to note that a QSAR model developed for non-deuterated compounds may not be directly applicable to this compound, especially if the modeled activity is sensitive to the kinetic differences caused by deuteration. A specific QSAR for deuterated compounds would ideally be necessary for accurate predictions.
Table 3: Relevant Molecular Descriptors for QSAR Modeling of this compound
| Descriptor Type | Example Descriptors | Relevance |
| Constitutional | Molecular Weight, Atom Counts | Basic structural information; will differ slightly from the non-deuterated form. |
| Topological | Connectivity Indices, Wiener Index | Describe the branching and shape of the molecule. |
| Geometric | Molecular Surface Area, Molecular Volume | Relate to the size and shape of the molecule, influencing interactions. |
| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Describe electronic properties and reactivity. |
Isotopic Perturbation and Vibrational Frequency Analysis for Spectroscopic Assignment
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a key technique for identifying and characterizing molecules. Computational vibrational frequency analysis is essential for assigning the observed spectral bands to specific molecular motions. For this compound, this analysis is particularly important for confirming the incorporation of deuterium (B1214612) and for understanding the effects of isotopic substitution on the molecular vibrations.
DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. For this compound, the most significant difference compared to the non-deuterated form will be observed in the vibrational modes involving the movement of the phenyl ring hydrogen/deuterium atoms. The C-D stretching and bending vibrations will occur at significantly lower frequencies (wavenumbers) than the corresponding C-H vibrations due to the heavier mass of deuterium. This predictable shift is a hallmark of isotopic labeling.
This isotopic perturbation is invaluable for validating force fields and for the detailed assignment of complex spectra, as the shifts in specific vibrational modes can confirm their nature.
Table 4: Comparison of Predicted Vibrational Frequencies (cm⁻¹) for Key Modes in Triphenyltin Hydroxide and its d15-Isotopologue
| Vibrational Mode | Approximate Frequency in -h15 (non-deuterated) | Expected Frequency in -d15 |
| Aromatic C-H Stretch | ~3050-3100 | N/A |
| Aromatic C-D Stretch | N/A | ~2250-2300 |
| Aromatic C-H In-Plane Bend | ~1000-1300 | N/A |
| Aromatic C-D In-Plane Bend | N/A | ~750-950 |
| Sn-Phenyl Stretch | ~230-280 | ~225-275 (minor shift) |
| Sn-O Stretch | ~530-550 | ~530-550 (no significant shift) |
Emerging Research Frontiers and Translational Aspects of Triphenyltin Hydroxide D15 Studies
Application of Deuterated Analogue in Environmental Remediation and Bioremediation Research
The environmental persistence of Triphenyltin (B1233371) Hydroxide (B78521) is a significant concern. It binds strongly to soil and sediment, is resistant to hydrolysis and photodegradation, and can have an aerobic soil half-life exceeding 1,000 days. mda.state.mn.us While it is not expected to leach into groundwater, it can contaminate surface waters via runoff and spray drift. mda.state.mn.us Understanding the precise degradation pathways of TPTH is critical for developing effective remediation and bioremediation strategies.
The use of Triphenyltin Hydroxide-d15 as a stable isotope tracer is instrumental in this field. By introducing a known amount of the deuterated compound into an environmental sample (e.g., contaminated soil or water), researchers can accurately trace its journey and transformation. Unlike conventional analytical methods, which struggle to distinguish the target compound from a complex background matrix, isotope dilution mass spectrometry using a deuterated standard allows for precise quantification of the non-labeled TPTH and its degradation products, such as diphenyltin (B89523) (DPhT) and monophenyltin (MPhT).
Elucidate Degradation Pathways: Accurately identify and quantify the formation of metabolites (DPhT, MPhT) over time, confirming the steps in the degradation chain.
Determine Kinetic Rates: Calculate precise degradation half-lives in various environmental compartments (soil, sediment, water) under different conditions (aerobic, anaerobic).
Assess Remediation Efficacy: Evaluate the effectiveness of specific bioremediation techniques (e.g., using microbial consortia) or physical/chemical treatments by tracking the disappearance of the deuterated tracer.
This level of detail is crucial for creating predictive models of the environmental fate of TPTH and for designing and validating remediation technologies that can effectively mitigate its impact.
Integration of Multi-Omics Approaches in Ecotoxicological Research with Deuterated Tracers
Triphenyltin Hydroxide is known to be highly toxic to a range of non-target organisms, particularly in aquatic ecosystems. mda.state.mn.us Its toxic effects include endocrine disruption, immunotoxicity, and interference with cellular energy production through the inhibition of mitochondrial ATP synthase. nih.govnih.gov To move beyond simple toxicity endpoints (like LC50 values) and understand the intricate molecular mechanisms of harm, researchers are increasingly integrating "multi-omics" approaches with stable isotope tracing.
Multi-omics involves the comprehensive analysis of different types of biological molecules, including:
Proteomics: The study of the entire set of proteins in an organism.
Metabolomics: The study of the complete set of small-molecule metabolites.
By exposing an organism (e.g., fish, invertebrates) to TPTH and its deuterated analogue, this compound, scientists can simultaneously track the compound's uptake, distribution, and metabolism while observing its impact on cellular function at a molecular level. The deuterated tracer acts as an unambiguous marker to confirm exposure and quantify internal concentrations, which can then be directly correlated with observed changes in the proteome and metabolome.
For instance, studies on fish exposed to TPTH have shown significant alterations in metabolic parameters, such as decreased glucose levels and changes in amino acid and ammonia (B1221849) concentrations, indicating profound metabolic distress. frontiersin.orgresearchgate.net Other research has pointed to organotins interfering with the proteasome, a critical cellular complex responsible for degrading damaged proteins. nih.gov Integrating this compound allows researchers to link the presence of the toxicant and its metabolites in specific tissues directly to these proteomic and metabolomic shifts. This integrated approach helps to build a complete picture of the toxicity pathway, from initial exposure to adverse cellular outcomes, identifying sensitive biomarkers of exposure and effect.
Table 1: Illustrative Data from an Integrated Ecotoxicology Study
| Endpoint | Control Group | TPTH-Exposed Group | Correlation with Tissue [TPTH-d15] |
|---|---|---|---|
| Liver Glucose Level (mg/g) | 5.2 | 2.8 | Negative (r = -0.85) |
| Brain AChE Activity (U/mg protein) | 120.4 | 75.1 | Negative (r = -0.91) |
| Proteasome Subunit Beta5 (Relative Abundance) | 1.0 | 0.4 | Negative (r = -0.88) |
| Heat Shock Protein 70 (Relative Abundance) | 1.0 | 3.5 | Positive (r = 0.93) |
Development of Sustainable Chemistry Principles for Organotin Research and Deuteration
The significant environmental and health risks associated with many organotin compounds have spurred a movement towards applying the principles of sustainable and green chemistry to this area of organometallic research. europa.euepa.gov The goal is to design, manufacture, and use chemicals in a way that minimizes or eliminates the use and generation of hazardous substances. solubilityofthings.com This paradigm shift affects both the synthesis of new organotin compounds and the methods used to produce deuterated analogues like this compound.
Key principles of green chemistry relevant to organotin research include:
Designing Safer Chemicals: Synthesizing molecules that are effective for their intended purpose but have minimal toxicity. solubilityofthings.com For organotins, this involves modifying the organic groups attached to the tin atom to reduce persistence and biological activity. nih.gov
Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. solubilityofthings.com
Use of Safer Solvents and Auxiliaries: Avoiding the use of hazardous solvents and separation agents.
Energy Efficiency: Conducting syntheses at ambient temperature and pressure whenever possible.
The production of deuterated compounds has also benefited from this shift. Traditional deuteration methods can be inefficient or require harsh reagents. Modern, greener approaches are being developed that feature milder conditions and more sustainable inputs. who.intchromatographyonline.com For example, using deuterium (B1214612) oxide (D₂O) as a cost-effective and environmentally benign deuterium source, employing visible-light photocatalysis to drive reactions, or using systems that generate high-purity deuterium gas on-demand via electrolysis avoids the hazards of storing compressed gas. who.intnih.gov Applying these sustainable deuteration methods to produce this compound not only reduces the environmental footprint of the research itself but also aligns with the broader goal of making the entire lifecycle of chemical research safer and more efficient.
Role of Isotopic Tracers in Informing Regulatory Science and Risk Assessment Models for Organotins
Regulatory agencies worldwide, such as the U.S. Environmental Protection Agency (EPA) and the European Commission, rely on robust scientific data to conduct risk assessments and establish policies for chemical use. europa.euepa.gov Risk assessment for a compound like TPTH involves evaluating both its inherent toxicity and the potential for exposure. Accurate exposure assessment requires precise measurement of the chemical's concentration in environmental media like water, soil, and food. sci-hub.se
This is where isotopic tracers like this compound play a critical translational role, bridging laboratory research and regulatory policy. Deuterated compounds are considered the "gold standard" for use as internal standards in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS). chromatographyonline.com When analyzing an environmental sample, a known quantity of the deuterated standard is added at the beginning of the process. Because the deuterated form is chemically almost identical to the non-deuterated target compound, it behaves the same way during extraction, cleanup, and analysis. Any loss of the target compound during sample preparation will be matched by a proportional loss of the standard. By measuring the ratio of the natural compound to the deuterated standard in the final analysis, chemists can calculate the original concentration with very high accuracy and precision, correcting for any analytical variability.
The use of this compound as an internal standard enhances the reliability of environmental monitoring data. This high-quality data is essential for:
Refining Exposure Models: Providing accurate environmental concentration data to validate and improve the models that predict how a chemical will be distributed in the environment.
Establishing Regulatory Limits: Informing the setting of maximum residue limits (MRLs) in food or permissible concentrations in drinking water.
Monitoring and Compliance: Enabling regulators to effectively monitor the environment for the presence of TPTH and ensure compliance with existing regulations. chromatographyonline.com
By ensuring the accuracy of the underlying analytical data, isotopic tracers provide a solid foundation for evidence-based risk assessment and the development of protective environmental regulations for organotins.
Future Directions in the Design of Environmentally Benign Organotin Derivatives Informed by Deuterium Studies
The ultimate goal of green chemistry is not just to manage hazardous chemicals, but to design them out of existence by creating safer, inherently benign alternatives. mdpi.compurkh.com Research into the next generation of organotin compounds is focused on understanding the structure-activity relationships (SARs) that govern their toxicity and environmental persistence. nih.gov The insights gained from studies using deuterated tracers are fundamental to this rational design process.
By precisely tracking the metabolic fate of this compound, researchers can identify which parts of the molecule are susceptible to degradation and which resulting metabolites are responsible for the observed toxicity. For example, the step-wise loss of phenyl groups is a key degradation pathway. Deuterium studies can quantify the rate of these steps and help correlate the toxicity profile with the presence of triphenyl-, diphenyl-, or monophenyltin species.
This detailed mechanistic understanding allows chemists to:
Identify Toxicophores: Pinpoint the specific structural features of the molecule responsible for its adverse effects.
Promote Biodegradability: Modify the molecule's structure to enhance its susceptibility to environmental or biological degradation, leading to faster breakdown into harmless substances. For example, introducing ester or amide linkages that are more easily cleaved by environmental microbes.
Reduce Bioavailability: Alter the compound's lipophilicity to reduce its ability to cross biological membranes and bioaccumulate in organisms.
Deuterium studies provide the high-resolution data needed to test hypotheses about how structural changes will affect a molecule's environmental fate and toxicity. By understanding how and why TPTH is harmful, scientists can rationally design new derivatives—or entirely new compounds—that retain the desired functionality (e.g., fungicidal activity) while being engineered to break down quickly and safely in the environment, ultimately leading to more sustainable and safer chemical products. yale.eduresearchgate.net
Q & A
Basic: What are the established protocols for synthesizing and characterizing Triphenyltin Hydroxide-d15?
Answer:
this compound is typically synthesized via nucleophilic substitution or condensation reactions using deuterated precursors. For example, triphenyltin chloride-d15 (precursor) can react with sodium hydroxide under controlled anhydrous conditions . Characterization involves:
- Nuclear Magnetic Resonance (NMR): Confirm deuterium incorporation (>99% isotopic purity) in aromatic protons using -NMR suppression and -NMR analysis .
- Mass Spectrometry (MS): Validate molecular weight (e.g., CDOSn, ~406.6 g/mol) via high-resolution MS .
- Elemental Analysis: Ensure stoichiometric consistency (C, H, Sn) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Contaminated clothing must be replaced daily .
- Ventilation: Use fume hoods to mitigate inhalation risks during weighing or solvent-based reactions .
- Waste Disposal: Collect residues in sealed containers labeled for organotin waste, adhering to institutional and EPA guidelines .
Advanced: How can isotopic effects of deuterium in this compound influence its reactivity or bioactivity compared to non-deuterated analogs?
Answer:
Deuterium substitution alters kinetic isotope effects (KIE), potentially slowing metabolic degradation in biological systems. To assess this:
- Comparative Kinetic Studies: Measure hydrolysis rates in buffered solutions (pH 7.4, 37°C) using HPLC to quantify degradation products .
- Biological Assays: Use reporter cell lines (e.g., IZ-VDRE for vitamin D receptor agonism) to compare EC values between deuterated and non-deuterated forms .
Advanced: What experimental strategies are recommended for resolving contradictions in reported toxicity data for this compound?
Answer:
- Meta-Analysis: Systematically review studies to identify variables like exposure duration, solvent carriers, or cell line specificity (e.g., T24/83 vs. HEK293) that may explain discrepancies .
- Dose-Response Curves: Replicate conflicting experiments using standardized protocols (e.g., OECD Test No. 455) to isolate confounding factors .
Methodological: How should researchers design experiments to ensure reproducibility of this compound studies?
Answer:
- Detailed Protocols: Document reaction conditions (temperature, solvent purity, catalyst loadings) and analytical parameters (e.g., HPLC gradient profiles) in supplementary materials .
- Reference Standards: Include non-deuterated Triphenyltin Hydroxide as an internal control in bioactivity assays .
- Data Sharing: Deposit raw spectral data (NMR, MS) in public repositories like Zenodo for peer validation .
Analytical: What techniques are optimal for quantifying this compound in environmental matrices?
Answer:
- GC-MS/MS: Employ deuterated internal standards (e.g., Triphenyltin-d15 acetate) to correct for matrix effects in water or soil extracts .
- LC-ICP-MS: Use inductively coupled plasma MS coupled with collision/reaction cells to mitigate polyatomic interferences (e.g., ) .
Research Design: How can causal research questions be formulated to investigate this compound’s mechanism of action?
Answer:
- Hypothesis Example: “Does this compound inhibit PPARγ transcriptional activity via direct ligand binding or co-activator displacement?”
- Experimental Approach:
Advanced: What structural insights can be gained from crystallographic studies of this compound derivatives?
Answer:
- Single-Crystal X-Ray Diffraction: Resolve Sn-O bond lengths and coordination geometry (e.g., trigonal bipyramidal vs. tetrahedral) in derivatives like triphenyltin-d15 acetate .
- Variable-Temperature Mössbauer Spectroscopy: Investigate dynamic structural changes (e.g., lattice vibrations) influenced by deuterium substitution .
Data Interpretation: How should researchers address non-linear dose-response relationships in this compound toxicity assays?
Answer:
- Hill Slope Analysis: Fit data to sigmoidal models to identify cooperative binding or receptor saturation effects .
- Confocal Microscopy: Visualize intracellular accumulation patterns to distinguish between cytotoxic thresholds and sub-lethal effects .
Comparative: What are the advantages of using this compound over non-deuterated analogs in metabolic tracing studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
